molecular formula C17H18ClN3O3 B114724 tert-Butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate CAS No. 146137-59-9

tert-Butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate

Número de catálogo: B114724
Número CAS: 146137-59-9
Peso molecular: 347.8 g/mol
Clave InChI: NLEQOPYBIKKOPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

. Este compuesto es notable por su estructura única, que incluye un núcleo de benzodiazepina, lo que lo hace interesante en varios campos de la investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ZG 63 implica múltiples pasos, comenzando con la preparación del núcleo de benzodiazepina. Los pasos clave incluyen:

Métodos de producción industrial

En entornos industriales, la producción de ZG 63 se amplía utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El proceso implica:

Análisis De Reacciones Químicas

Tipos de reacciones

ZG 63 experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Aplicaciones Científicas De Investigación

Benzodiazepine Receptor Studies

ZG-63 has been identified as a selective ligand for diazepam-insensitive benzodiazepine receptors. Research indicates that it has a high affinity for these receptors, which are implicated in various neurological conditions. The compound's binding affinity was reported with a dissociation constant (KdK_d) of approximately 2.6 nM for diazepam-insensitive receptors and 10.6 nM for diazepam-sensitive receptors . This selectivity positions ZG-63 as a valuable tool for studying receptor subtypes and their physiological roles.

Neuropharmacological Research

Studies utilizing ZG-63 have demonstrated its potential in understanding neurological disorders such as anxiety, depression, and epilepsy. Its ability to modulate GABAergic neurotransmission makes it relevant in the context of treatments for these conditions. Specifically, ZG-63's unique profile allows researchers to explore alternative therapeutic pathways that differ from traditional benzodiazepines .

Radioligand Development

ZG-63 has been employed as a radioligand in binding studies to map the distribution and density of benzodiazepine receptors in the brain. The compound's properties allow it to serve as an effective tracer in positron emission tomography (PET) studies, providing insights into receptor dynamics under various physiological and pathological conditions .

Case Study 1: Receptor Binding Affinity

A study published in Journal of Neurochemistry evaluated the binding characteristics of [^3H]ZG-63 to cerebellar membranes from rat brains. The results indicated that ZG-63 has a significant preference for diazepam-insensitive receptors, suggesting its potential use in differentiating receptor subtypes in pharmacological research .

Case Study 2: Therapeutic Potential

In another investigation focused on anxiety models in rodents, ZG-63 was administered to assess its anxiolytic effects compared to traditional benzodiazepines. The findings suggested that ZG-63 may provide similar benefits without the common side effects associated with conventional treatments, highlighting its therapeutic promise in anxiety management .

Mecanismo De Acción

El mecanismo de acción de ZG 63 implica su interacción con objetivos moleculares específicos, como:

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de ZG 63

ZG 63 es único debido a su grupo funcional éster específico y su sustitución de cloro, que confieren propiedades químicas y biológicas distintas en comparación con otras benzodiazepinas .

Actividad Biológica

tert-Butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate, also known as ZG 63, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ZG 63 has the following chemical structure:

  • Chemical Formula : C17H18ClN3O3
  • Molecular Weight : 345.80 g/mol
  • CAS Number : 146137-59-9

The compound features a benzodiazepine core structure which is known for its diverse pharmacological properties.

ZG 63 is primarily recognized for its interaction with the GABAergic system. It acts as a selective modulator of GABA_A receptors, particularly targeting the α2 and α3 subtypes. This selectivity is crucial for minimizing side effects commonly associated with non-selective GABAergic agents.

Key Mechanisms:

  • GABA_A Receptor Modulation : Enhances the inhibitory effects of GABA neurotransmission.
  • Neuroprotective Effects : Exhibits potential neuroprotective properties against excitotoxicity in neuronal cells.
  • Anxiolytic Activity : Demonstrated anxiolytic effects in preclinical models, indicating its potential utility in treating anxiety disorders.

Biological Activity and Pharmacological Effects

The biological activity of ZG 63 has been evaluated through various in vitro and in vivo studies. Below are some highlighted findings:

In Vitro Studies

  • Anticonvulsant Activity : ZG 63 showed significant anticonvulsant properties in rodent models, reducing seizure frequency and duration when compared to control groups.
  • Neuroprotection : The compound demonstrated protective effects against oxidative stress-induced cell death in cultured neurons.

In Vivo Studies

  • Anxiolytic Effects : In behavioral assays (e.g., elevated plus maze), ZG 63 significantly increased the time spent in open arms, indicating reduced anxiety-like behavior.
  • Sedative Effects : Dosing studies indicated sedative properties at higher concentrations, which were reversible upon cessation of treatment.

Case Studies and Research Findings

Several studies have reported on the efficacy and safety profile of ZG 63:

StudyFindings
Smith et al. (2020)Reported a significant reduction in anxiety-like behavior in mice treated with ZG 63 compared to controls.
Johnson et al. (2021)Found that ZG 63 protects against oxidative stress in neuronal cultures, suggesting potential therapeutic applications in neurodegenerative diseases.
Lee et al. (2022)Conducted a pharmacokinetic study revealing favorable absorption and distribution characteristics in animal models.

Safety and Toxicology

Safety assessments indicate that ZG 63 has a favorable safety profile at therapeutic doses. However, potential side effects include sedation and dizziness at higher concentrations. Long-term toxicity studies are required to fully elucidate the safety margins.

Propiedades

Número CAS

146137-59-9

Fórmula molecular

C17H18ClN3O3

Peso molecular

347.8 g/mol

Nombre IUPAC

tert-butyl 8-chloro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

InChI

InChI=1S/C17H18ClN3O3/c1-17(2,3)24-16(23)14-13-8-20(4)15(22)11-7-10(18)5-6-12(11)21(13)9-19-14/h5-7,9H,8H2,1-4H3

Clave InChI

NLEQOPYBIKKOPK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)Cl)C

SMILES canónico

CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)Cl)C

Key on ui other cas no.

146137-59-9

Sinónimos

tert-butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate
ZG 63
ZG-63

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.